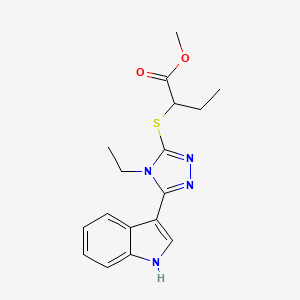

methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate

Description

Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group, an indole moiety, and a thio-linked butanoate ester. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name |

methyl 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-4-14(16(22)23-3)24-17-20-19-15(21(17)5-2)12-10-18-13-9-7-6-8-11(12)13/h6-10,14,18H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXDEKPKSGAAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate, several steps are typically followed:

Formation of the indol-3-yl derivative: : The synthesis begins with the creation of the indol-3-yl derivative through a Fischer indole synthesis reaction, utilizing hydrazine and ketones under acidic conditions.

Triazole ring formation: : The next step involves the formation of the 1,2,4-triazole ring via cyclization reactions, often employing thiosemicarbazide as a starting material.

Thioether linkage creation: : A thiol-ene reaction is performed to introduce the thioether group, combining the triazole derivative with a butanoate ester under UV light and in the presence of a radical initiator.

Final assembly: : The final step is the esterification reaction, where the triazole-thioether intermediate is reacted with methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound is streamlined for efficiency and cost-effectiveness. High-throughput techniques and continuous flow reactors are employed to maintain consistent reaction conditions, improve yield, and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate undergoes various chemical reactions, including:

Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions with agents such as lithium aluminum hydride can reduce the ester group to an alcohol.

Substitution: : Nucleophilic substitution reactions are common, where the thioether group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate, reaction conditions: acidic medium, elevated temperature.

Reduction: : Reagents like lithium aluminum hydride, reaction conditions: inert atmosphere, room temperature.

Substitution: : Reagents like sodium hydride, reaction conditions: polar aprotic solvents like dimethyl sulfoxide, moderate temperature.

Major Products

The major products of these reactions vary based on the specific reagents and conditions used, but include oxidized sulfoxides/sulfones, reduced alcohols, and substituted derivatives with varied functional groups.

Scientific Research Applications

Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate has broad scientific research applications:

Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and as a probe in reaction mechanisms studies.

Biology: : Investigated for its potential as a bioactive compound, particularly in enzyme inhibition and receptor binding studies.

Medicine: : Explored for potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.

Industry: : Utilized in the development of new materials, such as polymers with specific functional properties, and as a component in agrochemicals.

Mechanism of Action

Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate exerts its effects through several mechanisms, depending on the context of its application:

Molecular Targets: : It may interact with specific enzymes, inhibiting their activity, or bind to receptors, modulating signal transduction pathways.

Pathways Involved: : Its bioactivity involves key pathways such as oxidative stress response, inflammation mediation, and cellular apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents, core heterocycles, or functional groups. Key structural analogs and their properties are summarized below:

Table 1: Comparative Analysis of Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate and Analogous Compounds

Key Structural and Functional Insights

Substituent Effects on Bioactivity Indole vs. Pyridine: The indole group in the target compound may enhance interactions with eukaryotic targets (e.g., serotonin receptors) due to its planar aromatic structure, whereas pyridine-containing analogs (e.g., VUAA1, 4a) exhibit stronger activity against prokaryotic systems (e.g., Pseudomonas aeruginosa) . Ethyl vs. Methyl: Ethyl substituents at the triazole N4 position (as in 4a and the target compound) reduce microbial resistance compared to methyl groups, as seen in the MBC reduction from 125 µg/mL (methyl) to 62.5 µg/mL (ethyl) .

Functional Group Impact Ester vs. Amide Linkages: The butanoate ester in the target compound may improve lipid solubility and oral bioavailability compared to acetamide-linked Orco modulators (e.g., VUAA1) . Thioether vs. Thiol: The thioether bridge in the target compound enhances oxidative stability relative to thiol-containing precursors, which are prone to dimerization .

Mechanistic Differences

- Orco receptor modulators (VUAA1, OLC15) rely on pyridine’s electron-deficient ring for ionic interactions with insect olfactory proteins, whereas antimicrobial triazoles (4a, 4f) leverage thioether-linked ketones for membrane penetration .

Biological Activity

Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a complex organic compound that combines features of indole, triazole, and thioether functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄OS |

| Molecular Weight | 302.38 g/mol |

| CAS Number | 21000-79-3 |

| LogP | 4.505 |

| PSA (Polar Surface Area) | 67.54 Ų |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole and triazole moieties are known to interact with enzymes and receptors, potentially modulating their activity and influencing cellular signaling pathways.

Biological Activities

- Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have shown efficacy against a range of bacterial strains, suggesting that this compound may possess similar activities .

- Anticancer Potential : The compound's structural features may confer anticancer properties. Indole derivatives are often explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models . The specific interactions of the triazole component with cancer-related pathways further enhance its potential as an anticancer agent.

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various triazole derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In vitro assays were conducted on indole-based compounds demonstrating that they can inhibit the growth of human breast cancer cell lines with IC50 values in the micromolar range. The mechanism was linked to cell cycle arrest and apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.